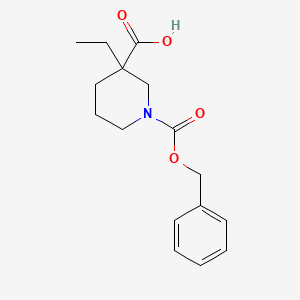

1-Cbz-3-ethylpiperidine-3-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-ethylpiperidine.

Protection: The nitrogen atom in the piperidine ring is protected using a benzyloxycarbonyl (Cbz) group.

Carboxylation: The protected piperidine is then carboxylated to introduce the carboxylic acid group at the 3-position.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

1-Cbz-3-ethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Cbz protecting group, revealing the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Cbz-3-ethylpiperidine-3-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : The compound has been utilized in the formulation of drugs targeting pain relief and inflammation management. Research indicates that derivatives of this compound exhibit significant analgesic properties, making them suitable candidates for further development in pain management therapies .

Chemical Synthesis

The compound is instrumental in the synthesis of complex organic molecules. Its role includes:

- Building Block for Drug Design : As a versatile building block, it facilitates the creation of new compounds with desired pharmacological properties. For instance, derivatives synthesized from this compound have shown potential as multi-targeting agents against diseases like Alzheimer’s disease by exhibiting antioxidant and anti-inflammatory activities .

Neuroscience Research

In neuroscience, this compound is studied for its effects on neurotransmitter systems:

- GABA Reuptake Inhibition : Research has demonstrated that derivatives of ethyl piperidine-3-carboxylate can act as GABA reuptake inhibitors, which are vital in treating conditions involving GABAergic dysfunctions. This property positions them as promising candidates for developing therapies for neurological disorders such as anxiety and epilepsy .

Material Science

This compound can also be incorporated into polymer formulations:

- Enhancing Material Properties : Its inclusion in polymers improves characteristics such as flexibility and durability, making it valuable in the production of advanced materials used in coatings and adhesives .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference:

- Standardization in Experiments : It is utilized to ensure accuracy in various analytical techniques, aiding researchers in validating their experimental results through reliable standards .

Case Study 1: Development of Multi-targeting Agents

A study focused on synthesizing heterocyclic compounds from ethyl piperidine-3-carboxylate demonstrated significant antioxidant potency and anti-inflammatory effects. These compounds were evaluated for their ability to inhibit lipid peroxidation and reduce edema in animal models, showcasing their potential for optimizing treatments for Alzheimer’s disease .

Case Study 2: Synthesis of Analgesics

Research conducted on the synthesis of analgesic compounds using this compound highlighted its effectiveness in developing new pain relief medications. The derivatives exhibited promising results in preclinical trials, indicating their potential for clinical application .

Wirkmechanismus

The mechanism of action of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The Cbz group protects the nitrogen atom, allowing selective reactions at other positions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Cbz-3-ethylpiperidine-3-carboxylic Acid can be compared with other piperidine derivatives, such as:

1-Cbz-piperidine-3-carboxylic Acid: Lacks the ethyl group at the 3-position.

3-Ethylpiperidine-3-carboxylic Acid: Lacks the Cbz protecting group.

1-Cbz-4-ethylpiperidine-3-carboxylic Acid: Has an ethyl group at the 4-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in synthesis and research .

Biologische Aktivität

1-Cbz-3-ethylpiperidine-3-carboxylic acid (CAS No. 1245808-57-4) is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl group and a benzyloxycarbonyl (Cbz) protecting group. The presence of the Cbz group allows for selective reactions at the nitrogen atom, which is crucial for its biological interactions.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

| Molecular Formula | C16H21NO4 |

| InChI Key | UMJDUZFRWNBBGO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The Cbz group protects the nitrogen atom, allowing for selective reactions that can modify the compound's biological activity upon deprotection.

Interaction with Biological Targets

The compound may act as:

- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Ligand : It may bind to receptors, influencing cellular signaling pathways.

Case Studies

- Inhibition of MLL Fusion Proteins : A study involving piperidine derivatives demonstrated that modifications could enhance inhibitory activity against MLL fusion proteins, which are implicated in certain leukemias. Compounds with similar structures exhibited IC50 values ranging from 15 nM to 500 nM against leukemia cell lines .

- Anticancer Activity : Research on piperidine derivatives has indicated potential anticancer properties, with some compounds showing significant inhibition of cell proliferation in various cancer models .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique structural features and potential applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cbz-piperidine-3-carboxylic Acid | Lacks ethyl group | Limited activity |

| 3-Ethylpiperidine | Simple structure without functionalization | Minimal biological activity |

| Ethyl piperidine-3-carboxylate | Ethyl ester form | Used in esterification reactions |

Applications in Research

This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceutical compounds. Its applications extend to:

- Medicinal Chemistry : As a building block for developing novel therapeutic agents.

- Organic Synthesis : In the preparation of fine chemicals and specialty materials.

Eigenschaften

IUPAC Name |

3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJDUZFRWNBBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.